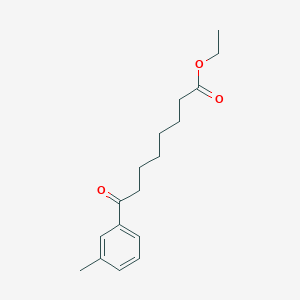

Ethyl 8-(3-methylphenyl)-8-oxooctanoate

Descripción general

Descripción

Ethyl 8-(3-methylphenyl)-8-oxooctanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with an ethyl group, a phenyl ring substituted with a methyl group, and an oxooctanoate chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(3-methylphenyl)-8-oxooctanoate typically involves the esterification of 8-(3-methylphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Starting Materials: 8-(3-methylphenyl)-8-oxooctanoic acid, ethanol

Catalyst: Sulfuric acid

Reaction Conditions: Reflux, typically at temperatures around 78-80°C

Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

Continuous Flow Reactors: These reactors provide efficient mixing and heat transfer.

Catalysts: Use of solid acid catalysts to facilitate the reaction.

Purification: Industrial purification methods include distillation under reduced pressure to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 8-(3-methylphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 8-(3-methylphenyl)-8-oxooctanoic acid and ethanol.

Reduction: Reduction with agents like lithium aluminum hydride (LiAlH4) can convert the ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water

Reduction: Lithium aluminum hydride (LiAlH4), dry ether

Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

Hydrolysis: 8-(3-methylphenyl)-8-oxooctanoic acid, ethanol

Reduction: 8-(3-methylphenyl)-8-hydroxyoctanoate

Substitution: Various substituted esters depending on the nucleophile used

Aplicaciones Científicas De Investigación

Ethyl 8-(3-methylphenyl)-8-oxooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mecanismo De Acción

The mechanism of action of Ethyl 8-(3-methylphenyl)-8-oxooctanoate involves its interaction with biological targets such as enzymes. The ester group can undergo hydrolysis in the presence of esterases, releasing the active acid form, which can then interact with specific molecular pathways. The phenyl ring and oxooctanoate chain contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

Ethyl 8-(3-methylphenyl)-8-oxooctanoate can be compared with other esters such as:

Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.

Methyl benzoate: An ester with a pleasant floral scent, used in perfumes.

Ethyl butanoate: Known for its pineapple-like odor, used in flavorings.

Uniqueness: : The presence of the 3-methylphenyl group and the oxooctanoate chain makes this compound unique in its structural complexity and potential biological activity.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and industrial applications.

Actividad Biológica

Ethyl 8-(3-methylphenyl)-8-oxooctanoate is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound features a keto group and an ethyl ester, which are crucial for its biological activity. The presence of the 3-methylphenyl group contributes to its lipophilicity and may enhance its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cellular functions such as apoptosis and cell cycle progression.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, protecting cells from oxidative stress.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on cancer cell lines, demonstrating that it induces apoptosis and inhibits cell proliferation.

- Case Study : In vitro experiments using A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers (e.g., Bax/Bcl-2 ratio) and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It shows potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Research Findings : In vitro assays demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, receptor modulation |

| Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | Moderate | High | Primarily enzyme inhibition |

| Ethyl 8-(3-bromophenyl)-8-oxooctanoate | Low | Moderate | Receptor modulation |

Research Findings Summary

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis : The compound was synthesized through a multi-step reaction involving the condensation of appropriate precursors followed by esterification.

- Biological Evaluation : In vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with this compound compared to control groups .

Propiedades

IUPAC Name |

ethyl 8-(3-methylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-20-17(19)12-7-5-4-6-11-16(18)15-10-8-9-14(2)13-15/h8-10,13H,3-7,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWBCDKEGRSFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645551 | |

| Record name | Ethyl 8-(3-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-58-1 | |

| Record name | Ethyl 3-methyl-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(3-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.